molecular formula C14H17BrClF2NO2 B13083679 (R)-Ethyl 2-(1-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride

(R)-Ethyl 2-(1-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride

Cat. No.: B13083679
M. Wt: 384.64 g/mol
InChI Key: FYVAFKSIOSCLAI-BTQNPOSSSA-N
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Description

®-Ethyl 2-(1-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride is a complex organic compound that features a unique combination of functional groups, including an amino group, a bromine atom, and difluoroacetate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-(1-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride typically involves multiple steps:

    Starting Material: The synthesis begins with the preparation of the naphthalene core, which is then brominated to introduce the bromine atom at the 7th position.

    Amino Group Introduction: The amino group is introduced through a reductive amination process.

    Difluoroacetate Addition: The difluoroacetate moiety is added via esterification.

    Final Steps: The final product is obtained by converting the free base to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkoxides.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: De-brominated products or other reduced forms.

    Substitution: Hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and receptor binding.

Medicine

    Drug Development:

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-Ethyl 2-(1-amino-7-bromo-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the difluoroacetate moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • ®-Ethyl 2-(1-amino-7-chloro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride
  • ®-Ethyl 2-(1-amino-7-iodo-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride

Uniqueness

  • Bromine Atom : The presence of the bromine atom provides unique reactivity compared to chlorine or iodine analogs.
  • Difluoroacetate Moiety : This functional group imparts specific electronic properties that can influence the compound’s reactivity and binding affinity.

Properties

Molecular Formula

C14H17BrClF2NO2

Molecular Weight

384.64 g/mol

IUPAC Name

ethyl 2-[(1R)-1-amino-7-bromo-3,4-dihydro-2H-naphthalen-1-yl]-2,2-difluoroacetate;hydrochloride

InChI

InChI=1S/C14H16BrF2NO2.ClH/c1-2-20-12(19)14(16,17)13(18)7-3-4-9-5-6-10(15)8-11(9)13;/h5-6,8H,2-4,7,18H2,1H3;1H/t13-;/m1./s1

InChI Key

FYVAFKSIOSCLAI-BTQNPOSSSA-N

Isomeric SMILES

CCOC(=O)C([C@]1(CCCC2=C1C=C(C=C2)Br)N)(F)F.Cl

Canonical SMILES

CCOC(=O)C(C1(CCCC2=C1C=C(C=C2)Br)N)(F)F.Cl

Origin of Product

United States

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